N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethyl-oxo group, and a hydrothiopheno-pyrimidinylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dichlorophenylamine, dimethyl ketone, and thiophene derivatives. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can result in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives. Substitution reactions can result in a wide range of new compounds with different functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide include:
- N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide
- N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C19H17Cl2N3O2S2 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H17Cl2N3O2S2/c1-4-7-24-18(26)16-10(2)11(3)28-17(16)23-19(24)27-9-15(25)22-12-5-6-13(20)14(21)8-12/h4-6,8H,1,7,9H2,2-3H3,(H,22,25) |
InChI Key |
CXJZGKGXYBPLOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)CC=C)C |
Origin of Product |
United States |
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